3-Amino-6-iodopyrazine-2-carboxamide
Overview
Description
3-Amino-6-iodopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5IN4O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 3-Amino-6-iodopyrazine-2-carboxamide typically involves the iodination of pyrazine derivatives followed by amination and carboxamidation. One common synthetic route includes the following steps:
Iodination: Pyrazine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Amination: The iodinated pyrazine is then reacted with ammonia or an amine to introduce the amino group at the 3-position.
Carboxamidation: Finally, the compound is treated with a carboxamide source to introduce the carboxamide group at the 2-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-6-iodopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The amino and carboxamide groups can undergo oxidation and reduction reactions. For example, the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-6-iodopyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Amino-6-iodopyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-6-iodopyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazine-2-carboxamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
6-Iodopyrazine-2-carboxamide:
3-Amino-6-chloropyrazine-2-carboxamide: Contains a chlorine atom instead of iodine, which may influence its chemical properties and reactivity .
The uniqueness of this compound lies in the presence of both the iodine and amino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-6-iodopyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZJXAAFQGWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676905 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-61-8 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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